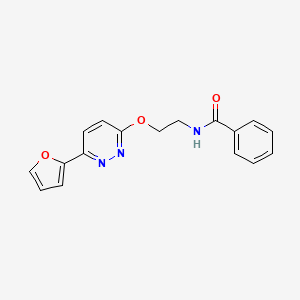

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Descripción

N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a benzamide derivative characterized by a pyridazine core substituted with a furan-2-yl group at the 6-position. The pyridazine ring is linked via an ethoxyethyl spacer to the benzamide moiety. This structural architecture combines a heterocyclic pyridazine-furan system with a flexible alkyl chain and a terminal aromatic amide group. Such features are common in medicinal chemistry for modulating pharmacokinetic properties, such as solubility and target binding affinity.

Propiedades

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(13-5-2-1-3-6-13)18-10-12-23-16-9-8-14(19-20-16)15-7-4-11-22-15/h1-9,11H,10,12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIVJJXGPYJDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Ethoxy Bridge: The ethoxy bridge is formed by reacting the pyridazine-furan intermediate with ethylene oxide or a similar reagent under controlled conditions.

Benzamide Formation: The final step involves the acylation of the ethoxy-pyridazine-furan intermediate with benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced forms.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and reduced benzamides.

Substitution: Substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide has been investigated for its potential therapeutic effects, particularly in treating infectious diseases and cancer. Its biological activities include:

- Anticancer Properties : Studies have shown this compound can inhibit tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways related to programmed cell death .

- Antimicrobial Activity : Preliminary research indicates that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.

2. Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the synthesis of more complex molecules. Its ability to form stable complexes with metal ions enhances its utility in various chemical applications .

3. Material Science

Due to its unique chemical properties, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is being explored in the development of new materials, such as polymers and coatings. These materials could have applications in electronics and surface engineering due to their stability and reactivity.

Anticancer Activity

In a notable study involving animal models of breast cancer, administration of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. In vitro tests showed effective inhibition of growth against Gram-positive bacteria, indicating its potential as a new antibiotic candidate.

Inflammatory Disease Models

In murine models of rheumatoid arthritis, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions and other inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis based on substituents, molecular weight, and biological activity:

Key Observations

Receptor Binding vs. Antimicrobial Activity: The target compound’s pyridazine-furan system resembles the heterocyclic frameworks in sigma receptor-binding benzamides (e.g., [125I]PIMBA), which exhibit high affinity (Kd = 5.80 nM) for prostate cancer cell lines . In contrast, pyrimidine-substituted benzamides (e.g., Compound 4) prioritize anti-microbial activity, likely due to nitro and amino groups enhancing redox interactions . The absence of such groups in the target compound suggests divergent therapeutic applications.

Structural Complexity and Targeting: Compound 79b incorporates a PROTAC-like design with a PEG spacer and dioxopiperidinyl group, enabling targeted protein degradation.

Molecular Weight and Solubility :

- The target compound’s molecular weight is likely intermediate (~350–450 g/mol) compared to Compound 4 (544.56 g/mol) and 79b (>1000 g/mol). Lower molecular weight may enhance membrane permeability but reduce binding specificity.

Contradictions and Limitations

Actividad Biológica

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyridazine moiety, and an ethoxy linkage to a benzamide. The synthesis typically involves multi-step organic reactions, often starting from simpler precursors like furan derivatives and pyridazines. The synthetic pathways can vary, but they generally aim to optimize yield and purity.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide. For instance, pyrrole benzamide derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

2.2 Antiviral Properties

N-Heterocycles, including compounds with similar structures, have been studied for their antiviral activities. For example, certain derivatives demonstrated promising results in inhibiting viral replication at low micromolar concentrations . This suggests that N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide may also possess antiviral properties worth investigating further.

The mechanism of action for compounds like N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide often involves the inhibition of key enzymes or pathways within microbial cells. For instance, some benzamide derivatives have been shown to interfere with nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of essential metabolic processes . Understanding these mechanisms is crucial for developing effective therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Pyrrole Benzamides | 3.12 - 12.5 | |

| Antiviral | N-Heterocycles | < 0.35 | |

| Enzyme Inhibition | NADK Inhibitors | Not specified |

5. Future Directions

Future research should focus on:

- In vitro and In vivo Studies : Comprehensive testing in biological systems to confirm efficacy and safety.

- Structure-Activity Relationship (SAR) : Detailed analysis of how structural changes affect biological activity.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.